N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 890628-60-1
VCID: VC5167975
InChI: InChI=1S/C22H22N4/c1-16(2)20-13-21(23-14-17-9-5-3-6-10-17)26-22(25-20)19(15-24-26)18-11-7-4-8-12-18/h3-13,15-16,23H,14H2,1-2H3
SMILES: CC(C)C1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C22H22N4
Molecular Weight: 342.446

N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 890628-60-1

Cat. No.: VC5167975

Molecular Formula: C22H22N4

Molecular Weight: 342.446

* For research use only. Not for human or veterinary use.

N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine - 890628-60-1

Specification

CAS No. 890628-60-1
Molecular Formula C22H22N4
Molecular Weight 342.446
IUPAC Name N-benzyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C22H22N4/c1-16(2)20-13-21(23-14-17-9-5-3-6-10-17)26-22(25-20)19(15-24-26)18-11-7-4-8-12-18/h3-13,15-16,23H,14H2,1-2H3
Standard InChI Key QZLVKBACEAGELW-UHFFFAOYSA-N
SMILES CC(C)C1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

N-Benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine features a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 7 with phenyl, isopropyl, and benzyl groups, respectively. The IUPAC name reflects this substitution pattern: N-benzyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine.

Structural and Molecular Data

PropertyValue
Molecular FormulaC22H22N4\text{C}_{22}\text{H}_{22}\text{N}_{4}
Molecular Weight342.4 g/mol
CAS Registry Number890628-60-1
SMILES NotationCC(C)c1cc(NCc2ccccc2)n2ncc(-c3ccccc3)c2n1
InChI KeyULGRNDQCXYOILY-UHFFFAOYSA-N

The compound’s planar aromatic system enables π-π stacking interactions, while the isopropyl and benzyl groups enhance lipophilicity, influencing bioavailability . X-ray crystallography of analogous pyrazolo[1,5-a]pyrimidines reveals a nearly coplanar arrangement of the pyrazole and pyrimidine rings, stabilizing the structure through intramolecular hydrogen bonding .

Synthesis and Manufacturing Processes

The synthesis of N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step condensation and substitution reactions. A common route, adapted from methodologies for related derivatives , proceeds as follows:

  • Formation of Pyrazole Precursor: 4-Phenyl-1H-pyrazol-5-amine reacts with β-keto esters under acidic conditions to yield pyrazolo[1,5-a]pyrimidin-7-ones.

  • Chlorination: Treatment with phosphorus oxychloride (POCl3\text{POCl}_3) converts the 7-keto group to a chloro substituent.

  • Amination: Nucleophilic substitution with benzylamine introduces the N-benzyl group at position 7.

Key intermediates are purified via column chromatography, with reaction progress monitored by thin-layer chromatography (TLC). Industrial-scale synthesis may employ flow chemistry to enhance yield and reduce byproducts .

Physicochemical Properties

N-Benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its logP value, estimated at 4.2, suggests high membrane permeability, aligning with Lipinski’s rule of five for drug-likeness. Thermal stability analyses (TGA/DSC) indicate decomposition above 250°C, suitable for storage under ambient conditions .

Comparative Analysis with Structural Analogues

Modifying substituents significantly alters bioactivity:

  • 6-Benzyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl) derivative: Increased steric bulk reduces solubility but improves receptor selectivity.

  • 3,5-Diphenyl-N-(pyridin-2-ylmethyl) derivatives : Introduction of a pyridylmethylamine group enhances antimycobacterial activity by 10-fold.

These comparisons underscore the importance of the N-benzyl group in balancing lipophilicity and target engagement.

Applications in Medicinal Chemistry and Drug Development

The compound’s scaffold is a promising candidate for:

  • Antitubercular Agents: Pyrazolo[1,5-a]pyrimidines inhibit ATP synthase, a validated target for tuberculosis therapy .

  • Kinase Inhibitors: Analogues with similar substitution patterns show activity against Aurora kinases, implicated in cancer.

Ongoing structure-activity relationship (SAR) studies aim to optimize pharmacokinetic profiles while minimizing hERG channel liability .

Challenges and Future Directions

Current limitations include insufficient in vivo efficacy data and scalable synthesis protocols. Future work should prioritize:

  • Metabolic Stability Studies: Assessing clearance pathways in hepatic microsomes.

  • Cocrystallization Experiments: Elucidating binding modes with biological targets.

  • Prodrug Strategies: Enhancing aqueous solubility for intravenous administration.

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